3-Nitrobenzonitrile

Vue d'ensemble

Description

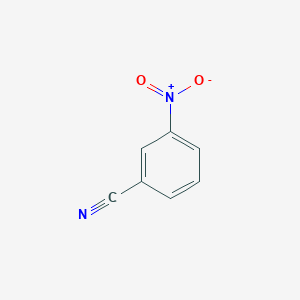

3-Nitrobenzonitrile, also known as m-nitrobenzonitrile, is an organic compound with the molecular formula C7H4N2O2. It is a derivative of benzonitrile, where a nitro group is substituted at the meta position relative to the nitrile group. This compound is a pale yellow solid and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the meta-nitro product.

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 3-nitrotoluene. This process involves the catalytic oxidation of 3-nitrotoluene in the presence of ammonia and air, yielding this compound as the primary product .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 3-aminobenzonitrile. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group in this compound can be substituted by various nucleophiles. For example, reaction with sodium methoxide can lead to the formation of 3-methoxybenzonitrile.

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form 3-nitrobenzoic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, methanol.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: 3-Aminobenzonitrile.

Substitution: 3-Methoxybenzonitrile.

Hydrolysis: 3-Nitrobenzoic acid.

Applications De Recherche Scientifique

Analytical Chemistry

1.1 Mass Spectrometry Enhancements

3-Nitrobenzonitrile has been utilized as an additive to enhance the sensitivity of sonic-spray ionization mass spectrometry (SSI-MS), specifically in a variant known as Venturi easy ambient sonic-spray ionization (V-EASI) MS. Research demonstrated that the addition of 3-NBN significantly improved the detection sensitivity for various compounds, including peptides and metalloproteins. The enhancements ranged from 1.6 to 10-fold compared to traditional methods, making it competitive with established techniques like electrospray ionization mass spectrometry (ESI-MS) .

Table 1: Sensitivity Improvements with 3-NBN in V-EASI-MS

| Compound Type | Sensitivity Improvement Factor |

|---|---|

| Peptides | 1.6 - 4 |

| Proteins | 2 - 5 |

| Metalloid Species | Up to 10 |

Organic Synthesis

2.1 Synthesis of Aminobenzonitrile

This compound serves as a crucial intermediate in the synthesis of aminobenzonitrile compounds, which are important in pharmaceuticals and agrochemicals. A notable method involves the selective catalytic hydrogenation of 3-NBN to produce anthranilic nitrile using a palladium catalyst under specific conditions. This process is environmentally friendly, utilizing normal heptane as a solvent and avoiding harmful intermediates .

Case Study: Selective Hydrogenation Process

- Catalyst Used: Pd/SnO₂-Sb₂O₃

- Solvent: Normal heptane

- Conditions:

- Temperature: 30-120 °C

- Hydrogen Pressure: 0.1-8 MPa

- Conversion Rate: Up to 99.9% with high selectivity for anthranilic nitrile.

Dye-Sensitized Solar Cells

Research has explored the potential of derivatives of nitrobenzonitrile, such as 4-amino-3-nitrobenzonitrile, in dye-sensitized solar cells (DSSCs). Quantum chemical calculations have shown that these compounds can effectively absorb light in the visible spectrum, making them suitable candidates for use as organic dye sensitizers .

Table 2: Properties of Nitrobenzonitrile Derivatives for DSSCs

| Compound | Absorption Range (nm) | Application Potential |

|---|---|---|

| 4-Amino-3-Nitrobenzonitrile | Visible Region | Organic Dye Sensitizer |

Environmental Applications

The use of this compound in environmental chemistry has been investigated for its potential in detecting pollutants. Its properties allow it to enhance analytical methods used for environmental monitoring, particularly in assessing the presence of various organic compounds in soil and water samples.

Mécanisme D'action

The mechanism of action of 3-nitrobenzonitrile largely depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an electrophile. Additionally, the nitrile group can participate in reactions involving nucleophiles, leading to the formation of various derivatives .

Comparaison Avec Des Composés Similaires

4-Nitrobenzonitrile: Similar to 3-nitrobenzonitrile but with the nitro group at the para position.

2-Nitrobenzonitrile: The nitro group is at the ortho position relative to the nitrile group.

3-Aminobenzonitrile: The nitro group is replaced by an amino group.

Uniqueness: this compound is unique due to its specific reactivity patterns influenced by the meta positioning of the nitro group. This positioning affects the compound’s electronic properties and reactivity, making it distinct from its ortho and para counterparts .

Activité Biologique

3-Nitrobenzonitrile (C7H4N2O2) is an organic compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, toxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to a benzonitrile structure, which contributes to its reactivity and biological properties. The compound crystallizes in the monoclinic Sohncke space group P21, with a specific arrangement that influences its interactions with biological systems .

Biological Activity

Toxicological Effects:

Research indicates that this compound exhibits several toxic effects. In oral lethal-dose studies conducted on rats, it was found to cause somnolence and cyanosis, suggesting significant neurotoxic effects. Additionally, it may induce methemoglobinemia, a condition where hemoglobin is altered and unable to effectively release oxygen to tissues .

Antimicrobial Properties:

this compound has shown potential antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains, demonstrating inhibitory effects that could be leveraged for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the nitro group can enhance its antimicrobial properties .

Mechanism of Action:

The biological activity of this compound is partly attributed to its ability to interact with cellular targets involved in critical signaling pathways. This compound may affect the MAPK/ERK pathway and other signaling mechanisms that regulate cell proliferation and apoptosis . Its interaction with enzymes and receptors involved in inflammation and immune responses also highlights its potential as a therapeutic agent.

Case Studies

-

Neurotoxicity Assessment:

A study focused on the neurotoxic effects of this compound revealed that exposure led to significant behavioral changes in rodent models. The study measured parameters such as locomotor activity and anxiety-like behavior, indicating that the compound may disrupt normal neurological function . -

Antimicrobial Efficacy:

In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. These findings suggest its potential utility in treating infections caused by resistant bacterial strains .

Research Findings

Propriétés

IUPAC Name |

3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSAWEHOGCWOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060697 | |

| Record name | Benzonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | 3-Nitrobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00217 [mmHg] | |

| Record name | 3-Nitrobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-24-9 | |

| Record name | 3-Nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.